molecular formula C18H21ClN2O2 B1680058 RS 2135 CAS No. 133775-36-7

RS 2135

Cat. No.: B1680058
CAS No.: 133775-36-7
M. Wt: 332.8 g/mol
InChI Key: MTSROZWZVOQAQW-PECACPRSSA-N
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Description

The compound "(10R,11R,15R,19S)-10-Amino-6-hydroxy-1-azapentacyclo[9.6.2.0²,⁷.0⁸,¹⁸.0¹⁵,¹⁹]nonadeca-2(7),3,5,8(18)-tetraen-17-one;hydrochloride" is a structurally complex pentacyclic alkaloid derivative featuring a fused azapentacyclic core, an amino group at position 10, a hydroxyl group at position 6, and a ketone at position 16. Its hydrochloride salt enhances solubility and stability, making it relevant for pharmacological studies. This article compares its structural, synthetic, and functional attributes with analogous compounds, leveraging crystallographic and synthetic data from diverse sources.

Properties

CAS No.

133775-36-7

Molecular Formula

C18H21ClN2O2

Molecular Weight

332.8 g/mol

IUPAC Name

(10R,11R,15R,19S)-10-amino-6-hydroxy-1-azapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraen-17-one;hydrochloride

InChI

InChI=1S/C18H20N2O2.ClH/c19-12-8-11-17-13(5-2-6-14(17)21)20-15(22)7-9-3-1-4-10(12)16(9)18(11)20;/h2,5-6,9-10,12,16,21H,1,3-4,7-8,19H2;1H/t9-,10+,12-,16+;/m1./s1

InChI Key

MTSROZWZVOQAQW-PECACPRSSA-N

Isomeric SMILES

C1C[C@@H]2CC(=O)N3C4=C(C5=C3[C@@H]2[C@@H](C1)[C@@H](C5)N)C(=CC=C4)O.Cl

Canonical SMILES

C1CC2CC(=O)N3C4=C(C5=C3C2C(C1)C(C5)N)C(=CC=C4)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

12-amino-2,3,3a,4,11,12,12a,12b-octahydro-10-hydroxyisoquino(2,1,8-Ima)carbazole-5(1H)-one
RS 2135
RS 2135 monohydrochloride, (3aalpha,12alpha,12aalpha,12balpha)-isomer
RS 2135, (3aalpha,12alpha,12aalpha,12balpha)-isomer
RS 2135, (3aR-(3aalpha,12alpha,12aalpha,12balpha)-isomer)
RS-2135

Origin of Product

United States

Chemical Reactions Analysis

RS-2135 undergoes various chemical reactions, including:

Scientific Research Applications

The compound (10R,11R,15R,19S)-10-Amino-6-hydroxy-1-azapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraen-17-one; hydrochloride is a complex organic molecule with potential applications across various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications based on current research findings.

Anticancer Activity

Recent studies have indicated that compounds similar to (10R,11R,15R,19S)-10-Amino-6-hydroxy-1-azapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraen-17-one exhibit significant anticancer properties. Research has demonstrated that these compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms such as modulation of signaling pathways and disruption of cellular metabolism .

Antimicrobial Properties

This compound has also shown promise in the realm of antimicrobial activity. Studies have highlighted its effectiveness against a range of bacterial strains, suggesting potential use as an antibiotic agent. The mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .

Neuroprotective Effects

The neuroprotective potential of this compound is another area of interest. Research indicates that it may help in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues . This suggests potential applications in conditions such as Alzheimer's disease and Parkinson's disease.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For example, it has been shown to inhibit proteases involved in viral replication, making it a candidate for antiviral drug development .

Drug Delivery Systems

In drug formulation science, this compound could be utilized to enhance the solubility and bioavailability of poorly soluble drugs through the development of novel drug delivery systems. Its unique structural properties allow for the formation of nanoparticles that can improve drug targeting and release profiles .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of derivatives related to this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and increased rates of apoptosis compared to control groups .

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, researchers tested this compound against Gram-positive and Gram-negative bacteria. The findings revealed significant inhibition zones in cultures treated with the compound compared to untreated controls, suggesting its potential as a broad-spectrum antibiotic .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Skeleton and Functional Groups

The target compound’s pentacyclic framework distinguishes it from tetracyclic steroids (e.g., hydroxyandrostanones in and ) but aligns closely with other azapentacyclic derivatives. Key comparisons include:

Compound Name Molecular Formula Functional Groups Key Structural Features References
Target: (10R,11R,15R,19S)-10-Amino-6-hydroxy-1-azapentacyclo[...]-17-one;hydrochloride C₁₉H₂₃ClN₂O₂ Amino, hydroxyl, ketone, hydrochloride Pentacyclic core with amino and hydroxyl substituents; rigid, fused ring system N/A
17-Hydroxy-1,8-dimethyl-17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione C₂₀H₁₇NO₃ Hydroxyl, dione, methyl Ethanoanthracene-dicarboximide core; roof-shaped geometry (124.9° dihedral angle)
2-(16,18-Dioxo-17-azapentacyclo[...])-4-nitrobenzoic acid C₂₅H₁₆N₂O₆ Nitro, carboxylic acid, dione Extended aromatic system with nitro substitution; planar carboxylate group
(5α,17β)-17-Hydroxyandrostan-3-one C₁₉H₃₀O₂ Hydroxyl, ketone Tetracyclic steroid backbone; lacks nitrogen heteroatoms
  • Key Observations: The target compound’s amino and hydroxyl groups contrast with the dione and nitro substituents in analogs, influencing hydrogen-bonding patterns and solubility .

Crystallographic and Conformational Analysis

  • The azapentacyclic core in ’s compound exhibits a "roof-shaped" geometry stabilized by O–H···O hydrogen bonds, forming 1D chains . Similar rigidity is expected in the target compound due to its fused rings.
  • Steroidal analogs adopt chair or envelope conformations in tetracyclic systems, as defined by Cremer-Pople puckering coordinates .

Q & A

Q. What synthetic routes are optimal for synthesizing this compound, and how can purity be validated?

The compound’s synthesis involves multi-step cyclization and functionalization. A common approach includes:

  • Cycloaddition reactions to form the pentacyclic backbone, followed by selective hydroxylation and amination.
  • Hydrochloride salt formation via acid-base titration in anhydrous conditions. Validation requires HPLC with UV detection (using reference standards from pharmaceutical-grade impurities, e.g., EP/JP monographs) and X-ray crystallography to confirm stereochemistry .

Q. How is the crystal structure characterized, and what intermolecular interactions stabilize the lattice?

X-ray diffraction (XRD) reveals:

  • Monoclinic system (space group P2₁/n) with lattice parameters:
  • a = 13.904(1) Å, b = 8.104(1) Å, c = 13.946(1) Å, β = 97.39(1)°, V = 1558.4(3) ų .
    • Hydrogen bonding (O–H⋯O and N–H⋯Cl) forms 1D chains, while C–H⋯O and π-π stacking stabilize the 3D network .

Q. What spectroscopic methods are critical for structural elucidation?

  • NMR : ¹H/¹³C assignments for stereochemical confirmation (e.g., coupling constants for axial/equatorial protons).
  • FTIR : Bands at ~3400 cm⁻¹ (N–H stretch), ~1650 cm⁻¹ (amide C=O), and ~600 cm⁻¹ (C–Cl) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₉H₂₄ClN₂O₃⁺) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in hydrogen bonding or conformational data?

  • Density Functional Theory (DFT) : Optimize molecular geometry and compare with XRD data to validate bond angles (e.g., O2–C2–N1 = 123.39° vs. calculated 124.1°) .
  • Molecular Dynamics (MD) : Simulate solvent effects on crystal packing to explain deviations in experimental vs. theoretical lattice energies .

Q. What advanced analytical methods are suitable for impurity profiling?

  • LC-MS/MS with charged aerosol detection (CAD) to detect non-UV-active impurities (e.g., deamination byproducts).
  • Chiral HPLC with polysaccharide columns to resolve enantiomeric impurities (e.g., EP reference standards) .

Q. How to design bioactivity studies targeting neurological pathways?

  • In vitro assays : Use SH-SY5Y neuroblastoma cells to measure GABA receptor modulation (via patch-clamp electrophysiology) .
  • In silico docking : Screen against GABAₐ receptor subunits (PDB: 6HUP) to predict binding affinity and selectivity .

Q. What methodologies address solubility challenges in pharmacokinetic studies?

  • Co-solvent systems : Use PEG-400/water (70:30) for in vitro dissolution testing.
  • Amorphous solid dispersions : Prepare via spray drying with HPMC-AS to enhance bioavailability .

Methodological Notes for Experimental Design

  • Crystallography : Optimize crystal growth using vapor diffusion (e.g., 1:1 acetonitrile/water) to minimize twinning .
  • Contradiction resolution : Cross-validate NMR and XRD data with synchrotron radiation sources to refine torsional angles .
  • Bioactivity validation : Pair in vitro results with microdialysis in rodent models to assess blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.